molecular formula C12H27BrSn B074636 Tributyltin bromide CAS No. 1461-23-0

Tributyltin bromide

Cat. No.: B074636
CAS No.: 1461-23-0
M. Wt: 370 g/mol
InChI Key: FVRKTAOFDKFAMI-UHFFFAOYSA-M
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Description

Tributyltin bromide is an organotin compound with the chemical formula (C₄H₉)₃SnBr. It is part of the broader class of tributyltin compounds, which are known for their use in various industrial applications, particularly as biocides. This compound is a colorless to pale yellow liquid that is highly toxic and has been widely studied for its environmental and biological effects.

Mechanism of Action

Target of Action

Tributyltin bromide primarily targets the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These receptors play a crucial role in regulating gene expression, cellular differentiation, and metabolic homeostasis .

Mode of Action

This compound interacts with its targets, RXR and PPARγ, forming heterodimers . This interaction is considered the molecular initiating event (MIE) that triggers a cascade of changes at the cellular level .

Biochemical Pathways

The interaction of this compound with RXR and PPARγ alters a range of reproductive, developmental, and metabolic pathways . It also induces vascular dysfunction, likely due to endothelial dysfunction and morphological changes in the vascular wall .

Pharmacokinetics

It’s known that the compound can be easily absorbed by mammals through ingestion .

Result of Action

The action of this compound results in a variety of effects at the organism level. It has been recognized as an endocrine-disrupting chemical (EDC) that can affect reproductive, developmental, and metabolic processes . In addition, it has been shown to induce vascular dysfunction, likely due to endothelial dysfunction and morphological changes in the vascular wall .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found to be very bioaccumulative, with whole fish bioconcentration factors in the range of 2000–50,000 L/kg . Furthermore, its cytotoxic effects have become a major concern since their discovery in the 1970s .

Biochemical Analysis

Biochemical Properties

Tributyltin bromide interacts with several biomolecules, including the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ) . These interactions play a crucial role in various biochemical reactions. This compound can also be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .

Cellular Effects

This compound has been shown to have detrimental effects on the cardiovascular system . It crosses the cell membrane and damages the endothelium and the smooth muscle cells . It induces vascular dysfunction, likely due to endothelial dysfunction and morphological changes in the vascular wall .

Molecular Mechanism

The primary endocrine mechanism of action of this compound involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exposure has been shown to reduce rat weight gain and decrease the serum triglyceride level . It also fluctuates linoleic acid metabolism and glycerophospholipid metabolism in the liver .

Dosage Effects in Animal Models

In an experimental rodent model, small doses of this compound (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries . This was followed by smooth muscle cell atrophy, increased collagen deposition, and fibrin accumulation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .

Subcellular Localization

It is known to interact with nuclear receptors, suggesting that it may localize to the cell nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyltin bromide can be synthesized through the reaction of tributyltin hydride with bromine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and is conducted at low temperatures to control the reaction rate. The general reaction is as follows:

(C4H9)3SnH+Br2(C4H9)3SnBr+HBr(C_4H_9)_3SnH + Br_2 \rightarrow (C_4H_9)_3SnBr + HBr (C4​H9​)3​SnH+Br2​→(C4​H9​)3​SnBr+HBr

Industrial Production Methods

In industrial settings, this compound is produced by the direct bromination of tributyltin chloride. This method involves the use of bromine gas and tributyltin chloride in a controlled environment to ensure the complete conversion of the chloride to the bromide. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Tributyltin bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation Reactions: this compound can be oxidized to form tributyltin oxide.

    Reduction Reactions: It can be reduced back to tributyltin hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution: The major products depend on the nucleophile used. For example, with hydroxide ions, the product is tributyltin hydroxide.

    Oxidation: The major product is tributyltin oxide.

    Reduction: The major product is tributyltin hydride.

Scientific Research Applications

Tributyltin bromide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a source of tributyltin radicals.

    Biology: Tributyltin compounds are studied for their endocrine-disrupting effects and their impact on marine life.

    Medicine: Research is ongoing into the potential use of tributyltin compounds in cancer therapy due to their cytotoxic properties.

    Industry: this compound is used in the production of antifouling paints to prevent the growth of marine organisms on ships’ hulls.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin chloride
  • Tributyltin oxide
  • Tributyltin hydride

Comparison

Tributyltin bromide is similar to other tributyltin compounds in its chemical structure and toxicological properties. it is unique in its specific reactivity due to the presence of the bromide ion. This makes it particularly useful in certain synthetic applications where bromide is a preferred leaving group.

Conclusion

This compound is a versatile and highly reactive organotin compound with significant applications in various fields. Its unique chemical properties and reactivity make it an important reagent in organic synthesis and industrial processes. its toxicity and environmental impact necessitate careful handling and regulation.

Properties

IUPAC Name

bromo(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.BrH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRKTAOFDKFAMI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BrSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501023072
Record name Bromo(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501023072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-23-0
Record name Bromotributylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461-23-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyltin bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202816
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bromo(tributyl)stannane
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Record name Tributyltin bromide
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Record name TRIBUTYLTIN BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known mechanisms of action of Tributyltin Bromide on biological systems?

A1: [] this compound has been shown to inhibit various enzymes crucial for cardiac function. It inhibits Na+,K+-ATPase, [3H]ouabain binding, K+-activated p-nitrophenyl phosphatase (K+-PNPPase), and both oligomycin-sensitive (OS) and oligomycin-insensitive (OI) Mg2+-ATPase in a concentration-dependent manner. These inhibitions suggest interference with the sodium pump activity and ATP synthesis, potentially impacting cardiac adrenergic function. Furthermore, research suggests this compound may affect calcium ion transport associated with cAMP-dependent protein phosphorylation in rat cardiac sarcoplasmic reticulum. []

Q2: How does this compound impact cell viability, and is this affected by P-glycoprotein expression?

A2: [] Research indicates that this compound, alongside other triorganotin derivatives, can induce cell death in L1210 mice leukemia cells at submicromolar concentrations. Interestingly, this cytotoxic effect is observed regardless of P-glycoprotein (P-gp) overexpression. This suggests that this compound could potentially be useful in treating malignancies that have developed multidrug resistance (MDR) due to P-gp overexpression.

Q3: Are there differences in the effects of various triorganotin compounds on cell viability?

A3: [] Yes, studies have shown variations in the effects of different triorganotin compounds on cell viability. For instance, while both this compound and Tributyltin Chloride demonstrate greater efficacy against L1210 cells with P-gp overexpression, Tributyltin Iodide and Triphenyltin Isothiocyanate show a more potent effect on P-gp negative cells. These differences highlight the importance of the specific substituents on the tin atom in influencing biological activity.

Q4: What is the stability of this compound in different environments?

A4: [] While this compound exhibits stability, research shows it is less stable than Tributyltin Chloride in aqueous sodium bromide solutions exposed to sunlight and in seawater without UV light. [] This suggests that environmental factors like light and salinity can impact its degradation.

Q5: What are the environmental concerns associated with this compound?

A6: [] this compound, like other organotin compounds, raises environmental concerns due to its potential toxicity to aquatic organisms. Research specifically highlights its lower stability in seawater compared to Tributyltin Chloride, indicating a potential for faster degradation and release of potentially harmful breakdown products into the marine environment.

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